4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H18FNO3S and its molecular weight is 287.35. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
4-Fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide and similar compounds have been studied for their corrosion inhibition properties. Piperidine derivatives, related to this compound, have demonstrated effectiveness in preventing corrosion of metals like iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand the interaction of these molecules with metal surfaces (Kaya et al., 2016).
COX-2 Inhibition
Research has shown that derivatives of benzenesulfonamide, including those with fluorine substitutions, can act as selective inhibitors of the COX-2 enzyme. This property is significant in the development of drugs for conditions like rheumatoid arthritis and osteoarthritis. The presence of a fluorine atom in these compounds enhances their selectivity and potency (Hashimoto et al., 2002).
Structural Characterization and Potential Pharmaceutical Applications
Structural investigations of compounds similar to this compound have been conducted, revealing potential applications in pharmaceuticals. For example, studies on compounds like AND-1184, a potential active pharmaceutical ingredient (API) for dementia treatment, highlight the importance of analyzing crystal structures and solid-state NMR characteristics (Pawlak et al., 2021).
Fluorination Techniques
Research in organic chemistry has explored methods for fluorinating various compounds, including benzenesulfonamide derivatives. These studies provide insights into chemoselective fluorination processes, which are crucial in the synthesis of numerous pharmaceuticals and other chemical products (Wang et al., 2017).
Properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-8-11(14)4-5-12(10)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBHXUHBFYPCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.